Product packaging for Iodine peroxide(Cat. No.:)

Iodine peroxide

Cat. No.: B1238814
M. Wt: 158.903 g/mol
InChI Key: LQLLAFPHJYQKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The term "Iodine Peroxide" describes a synergistic combination of iodine and hydrogen peroxide, two potent oxidizing agents with a long history of antimicrobial use. This combination is provided as a powerful research tool for studying enhanced microbial inhibition and biofilm disruption. In vitro studies demonstrate that mixtures of iodine and hydrogen peroxide exhibit cooperative inhibitory effects—ranging from additive to synergistic—against a wide spectrum of prokaryotic and eukaryotic microorganisms. This includes efficacy against various bacteria such as Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus (including MRSA strains), as well as numerous yeast species . The value for researchers lies in the complementary mechanisms of action. Iodine acts by penetrating microorganism cells and oxidizing key proteins, nucleotides, and fatty acids, leading to cell death . Hydrogen peroxide generates free hydroxyl radicals that break microbial DNA and oxidize thiol-groups in proteins and lipids . When used concurrently, they produce significantly greater reductions in biofilm biomass and viable bacterial counts than either agent alone, as confirmed through crystal violet staining, CFU enumeration, and live/dead assays . Gene expression analysis further reveals that the combination can downregulate key biofilm-associated genes (e.g., icaA, icaB, icaD , and clfA ), interfering with the structural stability and maintenance of the biofilm matrix . This reagent is intended for research applications in microbiology and materials science, including but not limited to: investigating synergistic antiseptic interactions, developing new anti-biofilm strategies for surfaces and medical devices, and studying microbial resistance mechanisms. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula IO2 B1238814 Iodine peroxide

Properties

Molecular Formula

IO2

Molecular Weight

158.903 g/mol

InChI

InChI=1S/IO2/c1-3-2

InChI Key

LQLLAFPHJYQKKC-UHFFFAOYSA-N

Canonical SMILES

[O]OI

Origin of Product

United States

Theoretical and Computational Elucidations of Iodine Peroxide Systems

Quantum Chemical Characterization of Transient Iodine-Peroxide Species and Adducts

Quantum chemical methods provide a foundational understanding of iodine-peroxide molecules by solving approximations of the Schrödinger equation. These techniques are essential for characterizing species that are too unstable or exist at concentrations too low for empirical measurement.

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, a process known as geometry optimization. For iodine-peroxide systems, two primary classes of quantum chemical methods are employed: ab initio and Density Functional Theory (DFT). jdftx.orgqimpy.org

Ab Initio Methods: These methods, Latin for "from the beginning," calculate molecular properties from first principles without reliance on experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer high accuracy. nih.gov For instance, the "Gold Standard" CCSD(T) method has been used to explore potential energy profiles of reactions involving iodine and water clusters. However, their high computational cost can limit their application to smaller molecular systems.

Density Functional Theory (DFT): DFT is a widely used alternative that offers a good balance between accuracy and computational cost. psu.edu This method calculates the properties of a molecule based on its electron density. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) is crucial for obtaining reliable results. nih.govacs.org DFT has been successfully used to predict the bond lengths and angles of various molecules with differences of less than 2% compared to experimental results. psu.edu Geometry optimization calculations proceed by finding a minimum on the potential energy surface, where the forces on all atoms are essentially zero. qimpy.org

For heavy elements like iodine, relativistic effects must be considered. This is often accomplished by using effective core potentials (ECPs) for the core electrons of iodine, which simplifies the calculation while retaining accuracy. iastate.edu Furthermore, spin-orbit coupling can significantly influence the stability and energy of iodine-containing molecules. nih.gov

Bonding Motifs: The bonding in iodine-peroxide intermediates can be complex. For example, high-level ab initio calculations have been used to investigate the adduct [I₂OOH]⁻, which is proposed to form from the interaction of the key intermediate iodyl hydroperoxide (IOOH) and an iodide ion (I⁻). scielo.brresearchgate.net Calculations provide insight into the specific bond lengths within this adduct, revealing the nature of the iodine-iodine, iodine-oxygen, and oxygen-oxygen peroxide bonds.

AdductBondCalculated Bond Length (Å)Method
[I₂OOH]⁻I-I3.06Ab Initio
O-O1.44
I-O2.18

Electronic Structure and Charge Distribution: The distribution of electron density and atomic charges can be analyzed using methods such as Natural Bond Orbital (NBO) or Mulliken population analysis. These analyses help to understand the polarity of bonds and the reactivity of different sites within the molecule. For iodine compounds, spin-orbit coupling (SOC) is a critical component of the electronic structure, and its effect on stabilization energy can be significant, particularly for species like iodous acid (HOIO). nih.gov DFT calculations can map the charge density, illustrating how charge is localized or delocalized across the molecule, which is crucial for predicting reactivity. scielo.org.mx

A primary goal of computational studies is to determine the thermodynamic stability of proposed intermediates. This is typically done by calculating standard enthalpies (ΔHf°) or Gibbs free energies (ΔGf°) of formation.

IOOH (Iodyl Hydroperoxide): This species is proposed as a key, short-lived intermediate in the iodide-catalyzed decomposition of hydrogen peroxide. researchgate.netscielo.br High-level ab initio calculations have shown that the formation of its adduct with an iodide ion, [I-IOOH]⁻, is a thermodynamically favorable process. scielo.brresearchgate.net However, IOOH itself is highly reactive, and its direct computational characterization and the determination of its heat of formation remain challenging.

IO₂H (Iodous Acid): Iodous acid (HOIO or HIO₂) is another crucial intermediate in iodine chemistry. Computational studies have explored its isomers and stability. nih.gov Kinetic analysis combined with thermodynamic data has led to an estimated Gibbs free energy of formation (ΔGf°) for aqueous IO₂H of -95 kJ/mol. scielo.br Quantum chemical studies have also investigated related isomers with peroxide-like bonds, such as HOOOI and HOOIO, finding them to be higher in energy than the stable HOIO₂ form. nih.gov

SpeciesPropertyCalculated Value (kJ/mol)Source
IO₂H (aq)ΔGf°-95 scielo.br
HOIO₂Relative Energy0.0 (Reference) nih.gov
HOOIORelative Energy~240
HOOOIRelative Energy~240

Analysis of Electronic Structure, Bonding Motifs, and Charge Distribution.

Computational Modeling of Reaction Pathways, Transition States, and Kinetic Profiles

Beyond static properties, computational chemistry can model the entire course of a chemical reaction, providing a dynamic picture of how reactants are converted into products.

To understand the speed of a chemical reaction (its kinetics), it is essential to determine the activation energy (Ea). This is the energy barrier that must be overcome for the reaction to proceed. nih.gov

Transition State Theory: Computational chemists locate the high-energy transition state structure that connects reactants and products along a reaction coordinate. researchgate.net A transition state is characterized by having a single imaginary vibrational frequency, which corresponds to the motion along the reaction path. The activation energy is then calculated as the energy difference between this transition state and the initial reactants. nih.govresearchgate.net

Reaction Pathways: For complex reactions like those involving iodine peroxides, there can be multiple possible pathways. For example, the reaction between the hydroperoxyl radical (HO₂) and iodine monoxide (IO) has been studied computationally, revealing several possible transition states and products, including the formation of HIO₃ isomers. nih.gov Similarly, the oxidation of iodide by hydrogen peroxide is known to proceed through a multi-step mechanism where the first step, H₂O₂ + I⁻ → HOI + OH⁻, is the slow, rate-limiting step with the highest activation energy. nih.govwikipedia.org Computational modeling helps to map out these intricate pathways and identify the most favorable routes.

While transition state theory provides a static picture of a reaction's energy barrier, molecular dynamics (MD) simulations offer a way to study the time-evolution of a chemical system. MD simulations solve Newton's equations of motion for a set of atoms and molecules, allowing researchers to watch a reaction unfold over time.

For complex chemical reactions in solution, a powerful approach is to combine quantum mechanics with molecular mechanics (QM/MM). In this method, the reacting molecules (the iodine-peroxide species) are treated with a high-level quantum mechanical method, while the surrounding solvent molecules are treated with a simpler, classical force field. This hybrid approach makes it feasible to simulate reactions in a realistic solvent environment.

By running MD simulations "on the fly" with DFT calculations (a method known as ab initio MD), it is possible to model bond-breaking and bond-forming events directly. scielo.org.mx Such simulations could provide unparalleled insight into the dynamic behavior of iodine-peroxide intermediates in solution, tracking their formation, conformational changes, and subsequent reactions in real time, although specific applications to iodine-peroxide systems are not yet widely reported in the literature.

Prediction of Activation Energies and Reaction Coordinates.

Advanced Computational Methodologies and Basis Set Considerations for Heavy Elements

The theoretical investigation of systems containing heavy elements, such as iodine, presents unique challenges to computational chemistry. The high nuclear charge of iodine (Z=53) means that its inner-shell electrons travel at speeds approaching a significant fraction of the speed of light, necessitating the inclusion of relativistic effects for accurate predictions. mdpi.comroyalsocietypublishing.org These effects can significantly alter molecular properties, including geometries, reaction energies, and spectroscopic parameters like NMR chemical shifts. mdpi.comresearchgate.net Consequently, standard non-relativistic quantum chemical methods are often insufficient, and more sophisticated approaches are required. tandfonline.com

Advanced computational methodologies for heavy elements can be broadly categorized by how they account for relativity and electron correlation.

Relativistic Hamiltonians: The Dirac equation, rather than the Schrödinger equation, provides the correct quantum mechanical description for relativistic systems. researchgate.net However, solving the full four-component Dirac equation is computationally very expensive. Therefore, a range of approximate methods have been developed:

Four-Component Methods: These methods, based on the Dirac-Coulomb-Breit Hamiltonian, are the most rigorous and accurate. mdpi.comresearchgate.net They explicitly treat all four components of the electron spinor. While highly accurate, their computational cost limits their application to smaller systems.

Two-Component Methods: These methods reduce computational cost by transforming the four-component Hamiltonian into a two-component one, separating the electronic and positronic solutions. Popular schemes include the Zeroth-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) Hamiltonian. acs.orgnih.gov The exact two-component (X2C) method has been shown to yield results virtually identical to four-component relativistic schemes for properties like Mössbauer isomer shifts in iodine compounds. tandfonline.com

Effective Core Potentials (ECPs) / Pseudopotentials: This widely used approach replaces the chemically inert core electrons of the heavy atom with a potential, thereby reducing the number of electrons treated explicitly. mdpi.comresearchgate.net This method implicitly includes the major (scalar) relativistic effects experienced by the valence electrons due to the core. mdpi.com However, the approximate treatment of relativistic effects via ECPs may not always be sufficient for high-accuracy predictions of certain properties in organoiodine compounds. researchgate.net

Electron Correlation Methods: Accurate treatment of electron correlation—the interaction between electrons—is critical.

Coupled-Cluster (CC) Theory: Methods such as Coupled-Cluster Singles and Doubles with perturbative triples [CCSD(T)] are considered the "gold standard" for calculating energies. tandfonline.comacs.org When combined with relativistic Hamiltonians, they provide highly accurate results for iodine-containing species. tandfonline.com

Domain-based Local Pair Natural Orbital (DLPNO) Methods: The DLPNO–CCSD(T) method offers a computationally efficient alternative to canonical CCSD(T), allowing for high-level correlation calculations on larger molecular systems, such as iodine oxide clusters. acs.orgnih.gov

Density Functional Theory (DFT): DFT is a popular method due to its favorable balance of cost and accuracy. mdpi.comdiva-portal.org The choice of the exchange-correlation functional is crucial. For heavy elements, studies have shown that pure GGA functionals like PBE and BP86 can perform very well, sometimes better than hybrid functionals, when used with four-component relativistic methods. mdpi.com Range-separated hybrid functionals like ωB97X-D3 are also commonly employed. acs.orguniroma1.it

The selection of an appropriate basis set is as critical as the choice of Hamiltonian and correlation method. mdpi.comgoogle.com For heavy elements like iodine, the basis set must be sufficiently large and flexible to describe the complex electronic structure, including the polarization and diffuse functions needed for non-covalent interactions and anionic species.

Basis Set Considerations:

Pseudopotential Basis Sets: These are used in conjunction with ECPs. Examples include the SK-MCDHF-RSC pseudopotential combined with basis sets like aug-cc-pVTZ-PP, or the def2-ECP with def2-QZVPP. acs.org The popular LANL2DZ basis set is also frequently used for systems containing iodine. researchgate.net

All-Electron Relativistic Basis Sets: For use with all-electron relativistic Hamiltonians (like ZORA and DKH), specialized basis sets are required. The Segmented All-electron Relativistically Contracted (SARC) basis sets (e.g., SARC-ZORA-TZVPP) are designed for this purpose. acs.orgnih.gov

Relativistically-Optimized Basis Sets: Dyall's basis sets (e.g., dyall.vXz) are specifically developed for four-component relativistic calculations and are recommended to be of at least triple-zeta quality for accurate predictions of properties like NMR chemical shifts in organoiodine compounds. researchgate.net

Ahlrichs Basis Sets: The def2 series (e.g., def2-SVP, def2-TZVP, def2-QZVPP) is widely used for DFT calculations across the periodic table and is available for iodine. google.comresearchgate.net For higher accuracy, at least a triple-zeta quality basis set, such as def2-TZVP, is recommended. google.comresearchgate.net

The table below summarizes some of the advanced computational methodologies and basis sets employed in the study of iodine-containing systems.

Methodology Type Specific Method Description Typical Application
Relativistic Hamiltonian Four-Component (e.g., Dirac-Coulomb)Most rigorous relativistic approach, computationally expensive. mdpi.comresearchgate.netHigh-accuracy benchmarks on small molecules.
Two-Component (e.g., X2C, ZORA, DKH)Reduces cost by transforming the Hamiltonian while retaining accuracy. tandfonline.comacs.orgRoutine calculations on medium to large systems.
Effective Core Potential (ECP)Replaces core electrons with a potential, including scalar relativistic effects. mdpi.comacs.orgLarge systems, initial geometry optimizations.
Electron Correlation CCSD(T)"Gold standard" for accuracy in single-reference systems. tandfonline.comHigh-accuracy energy and property calculations.
DLPNO–CCSD(T)Computationally efficient approximation to CCSD(T). acs.orgnih.govAccurate energies for large iodine oxide clusters.
Density Functional Theory (DFT)Balances computational cost and accuracy. mdpi.comdiva-portal.orgGeometries, frequencies, and energies for a wide range of systems.

The choice of basis set is crucial for obtaining reliable results, particularly for heavy elements. The following table details common basis sets used for iodine.

Basis Set Family Specific Examples Type Notes
Pople 6-311G(d,p)All-Electron (non-relativistic)Often paired with an ECP for iodine. acs.org
Dunning aug-cc-pVTZ-PPPseudopotentialUsed with ECPs, includes diffuse functions for anions. acs.org
Ahlrichs (def2) def2-TZVP, def2-QZVPPAll-Electron / ECPVersatile and widely used for DFT. The 'def2' keyword often automatically uses an ECP for heavy elements. acs.orgresearchgate.net
Dyall dyall.v2z, dyall.v3zAll-Electron (relativistic)Specifically designed for four-component relativistic calculations. researchgate.netmdpi.com
SARC SARC-ZORA-TZVPPAll-Electron (relativistic)Segmented All-electron Relativistically Contracted; for use with ZORA or DKH Hamiltonians. acs.orgnih.gov
LANL LANL2DZPseudopotentialA common, though relatively small, ECP basis set for heavy elements. researchgate.net

Mechanistic Investigations of Iodine Peroxide Formation and Decomposition

Pathways for the Generation of Iodine-Peroxide Species

The generation of iodine-peroxide species can occur through several pathways, primarily involving the oxidation of iodide by potent oxidizing agents like hydrogen peroxide and through radical-mediated processes.

Oxidation of Iodide by Hydrogen Peroxide and Related Oxidants

The oxidation of iodide (I⁻) by hydrogen peroxide (H₂O₂) is a key reaction leading to the formation of various iodine species, which can subsequently be involved in peroxide chemistry. nih.govcdnsciencepub.comlibretexts.org The initial step in this process is the oxidation of iodide to hypoiodous acid (HOI). nih.govcdnsciencepub.com This reaction's rate and mechanism can be influenced by the presence of catalysts and the acidity of the solution. cdnsciencepub.comresearchgate.net

2I⁻ + H₂O₂ + 2H⁺ → I₂ + 2H₂O libretexts.org

Electrospray ionization mass spectrometry has been instrumental in identifying key intermediates in the iodide-catalyzed decomposition of hydrogen peroxide. scielo.brresearchgate.net One such crucial, albeit short-lived, species is iodoperoxide (IOOH), formed from the interaction between iodide and hydrogen peroxide. scielo.brresearchgate.net This intermediate is central to a proposed mechanism for the decomposition of H₂O₂. scielo.br

The oxidation of iodine to iodate (B108269) by hydrogen peroxide has also been studied, revealing that the reaction rate can pass through a maximum as the hydrogen peroxide concentration increases. researchgate.net This highlights the dual role of H₂O₂ in both forming and consuming iodine species. nih.gov

Radical-Mediated Formation Processes

Radical reactions offer another significant pathway for the formation of iodine-containing species that can interact with peroxides. These processes can be initiated by various means, including the homolysis of molecular iodine (I₂) induced by light or heat, or through single electron transfer (SET) mechanisms. researchgate.net

One proposed mechanism involves the iodine-induced decomposition of peroxides to generate alkoxy or alkylperoxy radicals. researchgate.net For instance, the tert-butylperoxy radical can be generated from the TBAI/TBHP (tetrabutylammonium iodide/tert-butyl hydroperoxide) system. beilstein-journals.org

Furthermore, the interaction of iodide with reactive oxygen species (ROS) like superoxide (B77818) (O₂•⁻) can lead to the formation of iodine radicals. nih.govfrontiersin.org Superoxide can oxidize iodide to molecular iodine, which can then further react. nih.govfrontiersin.org In some systems, the formation of a thioacid radical and a peroxide radical (HO₂•) can occur through the co-oxidation of a thioacid-olefin complex with molecular oxygen. rsc.org

The radical nature of these reactions is further exemplified by the reactivity of hypervalent iodine(III) compounds, which can undergo one-electron reduction to generate radicals. acs.org These radical pathways are crucial in various organic synthesis applications. beilstein-journals.orgrsc.org

Kinetics and Thermodynamics of Iodine-Peroxide Species Interconversion

The interconversion of iodine-peroxide species is governed by their reaction kinetics and thermodynamic favorability. These factors are heavily influenced by experimental conditions such as pH, temperature, and the presence of buffers.

Rate Constants and Reaction Orders for Elementary Steps

The kinetics of the reaction between hypoiodous acid (HOI) and hydrogen peroxide (H₂O₂) have been studied over a wide pH range. nih.govresearchgate.net The reaction follows a second-order rate law, and the apparent second-order rate constant (k_app) increases with pH. nih.govresearchgate.netepfl.ch

Influence of pH and Buffer Systems on Reaction Rates

The pH of the solution plays a critical role in the kinetics of iodine-peroxide reactions, primarily due to the acid-base equilibria of the reacting species, such as HOI/OI⁻ and H₂O₂/HO₂⁻. epfl.ch Generally, the reaction rate between HOI and H₂O₂ increases with increasing pH. nih.govresearchgate.netepfl.ch

Buffer systems can also significantly influence the reaction rates. nih.govresearchgate.netiaea.org Phosphate and acetate (B1210297) buffers have been shown to increase the rate of the H₂O₂-HOI reaction, while the effect of borate (B1201080) buffer is more moderate. nih.govresearchgate.net This catalytic effect of buffers is attributed to their role in the formation of the intermediate IOOH. researchgate.net The reaction kinetics in the presence of different buffers, such as barbital, citrate, and phosphate, have been studied, confirming that the simple 1/[H⁺] dependence does not hold at higher pH. iaea.org

Activation Energies and Temperature Dependence of Reactions

The temperature dependence of the reaction rates is described by the Arrhenius equation, and the activation energy (Ea) provides insight into the energy barrier of the reaction. cuny.edu The activation energy for the reaction between HOI and H₂O₂ has been determined to be 34 kJ mol⁻¹. nih.govresearchgate.net For the iodide-catalyzed decomposition of hydrogen peroxide, the activation energy is reported to be around 55-56 kJ mol⁻¹. rsc.org

In a study on the oxidation of iodide by hydrogen peroxide in the presence of a molybdenum(VI) catalyst, the activation energies for the oxidation of iodide by H₂O₂, H₃O₂⁺, and H₂MoO₅ were found to be 52 ± 1, 49 ± 1, and 42 ± 3 kJ mol⁻¹, respectively. cdnsciencepub.comcdnsciencepub.com The temperature also affects the rate constants of the iodate reduction by hydrogen peroxide, with the rate constants increasing with temperature. researchgate.net

Unraveling Decomposition Pathways and Radical Generation

The decomposition of iodine-peroxide compounds is a complex process that can proceed through several mechanistic pathways. These pathways are crucial in determining the subsequent chemical impact of these species, particularly in atmospheric and synthetic contexts. The generation of radicals during decomposition is a key feature, leading to a cascade of further reactions.

Homolytic and Heterolytic Cleavages of Iodine-Peroxide Bonds

The initial step in the decomposition of iodine-peroxide compounds involves the cleavage of either the iodine-oxygen (I-O) or the oxygen-oxygen (O-O) bond. This cleavage can occur through two primary mechanisms: homolysis and heterolysis. aakash.ac.inallen.in

Homolytic Cleavage: This process, also known as homolysis, involves the symmetrical breaking of a covalent bond, where each resulting fragment retains one of the bonding electrons. allen.inbyjus.com This leads to the formation of highly reactive free radicals. aakash.ac.inallen.in For instance, the O-O bond in peroxides is relatively weak and can undergo homolytic fission with the input of a relatively small amount of energy, such as heat or UV light, to produce alkoxy radicals (RO•). allen.inbyjus.com In the context of an iodine peroxide, this would result in iodine-containing radical species. The stability of the resulting radicals can influence the likelihood of homolytic cleavage. aakash.ac.in For example, iodine, being a large and polarizable atom, can stabilize radical species. aakash.ac.in

Heterolytic Cleavage: In contrast, heterolytic cleavage involves the asymmetrical breaking of a bond, where one fragment retains both of the bonding electrons. aakash.ac.inallen.in This results in the formation of a cation and an anion. aakash.ac.in The atom with the higher electronegativity typically retains the electron pair, becoming negatively charged. byjus.com The energy required for this process is known as the heterolytic bond dissociation energy. byjus.com The choice between homolytic and heterolytic pathways is influenced by factors such as the polarity of the bond, the nature of the solvent, and the presence of catalysts. quora.com Non-polar bonds are more inclined to undergo homolytic cleavage. allen.in

Formation of Reactive Oxygen Species (e.g., Hydroxyl Radical, Superoxide)

A significant outcome of iodine-peroxide decomposition is the generation of reactive oxygen species (ROS), which are highly reactive chemicals formed from oxygen. wikipedia.org Prominent ROS include the hydroxyl radical (•OH) and superoxide (O₂⁻). wikipedia.org

The decomposition of hydrogen peroxide catalyzed by iodide ions is a well-studied system that provides insights into ROS generation. scielo.brnih.govacs.org While not a direct decomposition of a pre-formed this compound, the reaction proceeds through iodine-containing intermediates. scielo.brvaia.com In this reaction, the formation of hydroperoxyl radicals (HOO•) has been observed. nih.gov The interaction between iodide and hydrogen peroxide can lead to the formation of key intermediates like IOOH, which can then decompose. scielo.br Collision-induced dissociation experiments on related anions have shown the loss of a peroxide radical (HOO•). scielo.brresearchgate.net

The hydroxyl radical (•OH) is another critical ROS that can be formed. wikipedia.org For instance, ceria nanocrystals can decompose hydrogen peroxide to generate hydroxyl radicals, which in turn can promote the iodination of aromatic compounds. researchgate.net Exposure to ionizing radiation, such as from radioactive iodine, can cause the radiolysis of water in tissues, leading to the generation of ROS. nih.gov The presence of iodide can influence the pathways of ROS reactions; for example, hydroxyl radicals can oxidize bromide ions, which can then be reduced back by superoxide radicals. acs.org

The table below summarizes some key reactive oxygen species and their involvement in iodine-related chemical systems.

Reactive Oxygen SpeciesRole in Iodine Chemistry
Hydroxyl Radical (•OH) Can be generated in systems containing iodine and peroxides; promotes iodination of organic compounds. researchgate.net
Superoxide (O₂⁻) Can be involved in redox cycles with other halogen species in the presence of iodide. acs.org
Hydroperoxyl Radical (HOO•) Observed during the iodide-catalyzed decomposition of hydrogen peroxide. nih.gov

Product Distribution and Mass Balance Analysis

Determining the final products of iodine-peroxide decomposition is essential for a complete mechanistic understanding. Mass balance analysis, which accounts for all the atoms of the reactants in the products, provides crucial validation for proposed reaction pathways.

The product distribution can be complex and depends on the specific reactants and conditions. For example, the reaction between iodide and hydrogen peroxide can be influenced by acidity and the presence of other species, leading to various iodine-containing products in different oxidation states. acs.org Comprehensive models, such as the Library of Iodine Reactions in Containment (LIRIC), have been developed to simulate the complex chemistry of iodine, including its reactions with water radiolysis products like H₂O₂ and O₂⁻•, to predict the speciation and distribution of iodine under various conditions. nrc.gov These models incorporate numerous reactions to achieve mass balance for iodine and other elements. nrc.gov

The following table provides a simplified overview of products in a related, well-studied system.

Table 1: Products in the Iodide-Catalyzed Decomposition of Hydrogen Peroxide

Reactants Catalyst Key Intermediate Species Final Products
Hydrogen Peroxide (H₂O₂) Iodide (I⁻) Hypoiodite (B1233010) (IO⁻), IOOH Water (H₂O), Oxygen (O₂)

Data sourced from studies on the catalyzed decomposition of H₂O₂. vaia.compurdue.edu

Reaction Mechanisms Catalyzed by or Involving Iodine Peroxide Intermediates

Catalytic Decomposition of Hydrogen Peroxide by Iodide-Derived Species

The general stoichiometry for the decomposition is: 2H₂O₂(aq) → 2H₂O(l) + O₂(g) rutgers.edu

When potassium iodide (KI) is introduced to a hydrogen peroxide solution, a visible color change to brown often occurs, indicating the formation of the active catalytic form of iodide before vigorous bubbling from oxygen evolution begins. harvard.edu

The mechanism of iodide-catalyzed hydrogen peroxide decomposition involves the formation of several key iodine-peroxide intermediates. A commonly cited two-step mechanism proposes the formation of hypoiodite (B1233010) ion (OI⁻) as an intermediate. pearson.comrutgers.edu In this model, the iodide ion is first oxidized by hydrogen peroxide in a slow, rate-determining step to form hypoiodite. pearson.com The hypoiodite then reacts with a second molecule of hydrogen peroxide in a fast step to produce oxygen and regenerate the iodide ion. pearson.comrutgers.edu

Step 1 (slow): H₂O₂(aq) + I⁻(aq) → H₂O(l) + OI⁻(aq) pearson.comrutgers.edu

Step 2 (fast): H₂O₂(aq) + OI⁻(aq) → H₂O(l) + O₂(g) + I⁻(aq) pearson.comrutgers.edu

In acidic solutions, the intermediate is often considered to be hypoiodous acid (HOI). scielo.br Here, hydrogen peroxide is reduced to water while iodide is oxidized to HOI. scielo.br Subsequently, a second hydrogen peroxide molecule is oxidized to oxygen by the HOI, which is reduced back to iodide. scielo.br

More recent studies using techniques like electrospray ionization mass spectrometry (ESI-MS) have suggested the involvement of another crucial, short-lived intermediate: iodyl hydroperoxide or peroxyiodic acid (IOOH). scielo.br Evidence suggests that IOOH can be formed from the interaction between H₂O₂ and I⁻. scielo.br This species is then proposed to decompose rapidly to produce oxygen and hydroiodic acid (HI). scielo.br The formation of an [I-IOOH]⁻ anion has been detected and studied, lending support to the existence of the IOOH intermediate. scielo.br This proposed pathway offers an alternative mechanism that does not necessarily involve HOI or molecular iodine (I₂). scielo.br

The transport of iodine into marine bacterial cells has also been shown to depend on hydrogen peroxide. nih.govnih.gov The proposed mechanism involves the oxidation of iodide to hypoiodous acid (HIO) by H₂O₂, which then passively moves across the cell membrane. nih.govnih.gov

The catalytic activity of iodide in hydrogen peroxide decomposition is fundamentally based on its ability to participate in a redox cycle, alternating between reduced (I⁻) and oxidized states. beilstein-journals.org In the classic mechanism, iodide (oxidation state -1) is oxidized to hypoiodite (oxidation state +1 in OI⁻ or HOI). pearson.comscielo.br This oxidized species then acts as an oxidant for another molecule of hydrogen peroxide, returning the iodine to its -1 oxidation state and completing the catalytic cycle. pearson.comscielo.br

This cycling is evident in the "Iodine clock reaction," where hydrogen peroxide oxidizes iodide to iodine (or triiodide, I₃⁻), which is then rapidly reduced back to iodide by a reagent like thiosulfate (B1220275). wikipedia.orgrutgers.edu Once the thiosulfate is consumed, the iodine accumulates and reacts with starch to produce a sudden, dramatic blue color, visually demonstrating the underlying redox reactions. wikipedia.orgrutgers.edu

The efficiency of the iodide-catalyzed decomposition of hydrogen peroxide is sensitive to several reaction conditions, including pH, temperature, and reactant concentrations.

pH: The reaction rate is highly dependent on the pH of the medium. researchgate.net Some studies indicate that the generation of hydroxyl radicals in the I⁻/H₂O₂ system occurs specifically at acidic pH values, such as 2.5 and 3.0. researchgate.net Conversely, in more acidic solutions (pH < 3), the rate of decomposition has been observed to be independent of pH. libretexts.org The reduction of iodine by hydrogen peroxide is a key process that lowers the amount of molecular iodine in solution as the pH increases. iaea.org

Temperature: Like most chemical reactions, the rate of decomposition increases with temperature. proakademia.eu The relationship between the rate coefficient and temperature can be described by the Arrhenius equation, allowing for the determination of the activation energy by measuring the reaction rate at several different temperatures. libretexts.org

Concentration: The rate law for the reaction is typically first order with respect to both hydrogen peroxide and iodide ion concentrations (Rate = k[H₂O₂][I⁻]). pearson.com Therefore, increasing the concentration of either reactant will increase the rate of oxygen evolution. wikipedia.org

Factors Affecting Catalytic Efficiency of H₂O₂ Decomposition by Iodide
FactorEffect on Reaction RateUnderlying Reason/MechanismCitation
pHComplex; rate is highly dependent on acidity. Can be independent of pH below ~3.Affects the speciation of iodine (e.g., HOI vs. OI⁻) and potentially the formation of radical species. researchgate.netlibretexts.orgiaea.org
TemperatureIncreases with temperature.Provides more kinetic energy to reacting molecules, increasing collision frequency and energy (Arrhenius relationship). libretexts.orgproakademia.eu
[I⁻]Increases with higher iodide concentration (typically first-order).Iodide is a reactant in the rate-determining step of the catalytic cycle. pearson.comwikipedia.org
[H₂O₂]Increases with higher hydrogen peroxide concentration (typically first-order).Hydrogen peroxide is a reactant in the rate-determining step. pearson.com

Role of Iodide in Redox Cycling Mechanisms.

Radical Atom-Transfer Reactions in Organic Synthesis

Iodine-peroxide systems are not only relevant to decomposition reactions but also serve as powerful tools in organic synthesis, particularly in mediating radical atom-transfer reactions. These methods provide alternatives to traditional, often toxic, reagents like organotin compounds. thieme-connect.com

In radical atom-transfer reactions, a peroxide is often used as a thermal initiator to generate radicals. thieme-connect.comresearchgate.net For instance, the thermal decomposition of dilauroyl peroxide (DLP) produces radicals that can initiate a chain process. thieme-connect.comresearchgate.net This process can abstract an iodine atom from an organic iodide (e.g., an alkyl iodide), generating a carbon-centered radical. This radical can then undergo further reactions, such as addition to an alkene, before propagating the chain by abstracting an iodine atom from another molecule of the starting organic iodide.

Another prominent system involves using tert-butyl hydroperoxide (TBHP) in combination with a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI). beilstein-journals.org Two potential pathways have been proposed for this system:

Radical Pathway: The TBAI/TBHP system generates tert-butoxy (B1229062) and tert-butylperoxy radicals through an iodide/iodine redox cycle. A tert-butoxy radical can abstract a hydrogen atom from the organic substrate to form a carbon-centered radical. This radical then recombines with a tert-butylperoxy radical to form the final peroxidized product. beilstein-journals.org

Hypervalent Iodine Pathway: TBHP oxidizes TBAI to form hypervalent iodine intermediates, which then mediate the peroxidation of the substrate. beilstein-journals.org

Electrochemical methods can also generate radicals from alkyl iodides, where molecular oxygen, potentially leading to peroxide intermediates, can initiate a "redox relay" sequence to produce the required carbon-centered radical. nih.gov

The combination of iodine compounds and peroxides enables a variety of useful synthetic transformations, often proceeding under mild conditions with high efficiency.

Peroxidation of Carbonyl Compounds: Molecular iodine can catalyze the reaction of ketones and aldehydes with hydrogen peroxide. organic-chemistry.org In acetonitrile (B52724), this method yields gem-dihydroperoxides, while in methanol, it produces hydroperoxyketals. organic-chemistry.org This highlights iodine's role as a Lewis acid, activating the carbonyl group for nucleophilic attack by the hydroperoxide. organic-chemistry.org

C-H Functionalization: Iodine/peroxide systems are effective for direct C-H functionalization. sioc-journal.cn For example, the TBAI/TBHP system can functionalize the C(sp³)–H bond in amides to synthesize amido-peroxides in high yields. beilstein-journals.org

Alkene Difunctionalization: Alkenes can undergo vicinal difunctionalization. Reactions with elemental iodine and aqueous hydrogen peroxide can add an iodine atom and a hydroxyl or alkoxy group across the double bond. researchgate.net A one-pot synthesis using iodine and TBHP allows for the direct iodination and peroxidation of alkenes to produce 1-(tert-butylperoxy)-2-iodoethanes. researchgate.net

Oxidative Coupling and Cyclization: The catalytic system of I⁻ or I₂ with an oxidant like H₂O₂ is used for various transformations including etherification, lactonization, and oxidative C-N bond formation. researchgate.netmdpi.com For instance, a TBAI/H₂O₂ system catalyzes the intramolecular oxidative amination of 3-aminoalkyl 2-oxindoles to create synthetically valuable 3,2′-pyrrolidinyl-spirooxindoles. mdpi.com

Synthetic Applications of Iodine-Peroxide Systems
Reaction TypeSubstrate ClassIodine/Peroxide SystemProduct ClassCitation
Radical Atom TransferAlkyl iodides, AlkenesDilauroyl Peroxide (initiator)Cyclized or addition products thieme-connect.comresearchgate.net
PeroxidationKetones, AldehydesI₂ / H₂O₂gem-Dihydroperoxides, Hydroperoxyketals organic-chemistry.org
C(sp³)–H PeroxidationAmides, Malonic EstersTBAI / TBHPAmido-peroxides, Peroxidized esters beilstein-journals.org
IodoperoxidationAlkenesI₂ / TBHP1-(tert-butylperoxy)-2-iodoalkanes researchgate.net
IodohydroxylationAlkenesI₂ / H₂O₂Vicinal iodo-alcohols researchgate.net
Intramolecular Oxidative Amination3-Aminoalkyl 2-oxindolesTBAI / H₂O₂3,2′-Pyrrolidinyl-spirooxindoles mdpi.com
DiiodinationAlkynesI₂ / H₂O₂E-Diiodoalkenes tandfonline.com

Peroxide-Initiated Iodine Atom Transfer Mechanisms.

Oscillating Reactions and Non-Linear Chemical Dynamics

The interplay between iodine compounds and peroxides is a cornerstone of some of the most visually striking examples of non-linear chemical dynamics, namely oscillating reactions. These systems exhibit periodic changes in the concentration of intermediates, which can be observed through dramatic color cycles. The underlying mechanisms involve complex networks of reactions with feedback loops, where iodine-peroxide species play a central role as reactants, products, and catalysts.

Clock reactions are characterized by a sudden and sharp change after a predictable period. The iodine clock reaction, first reported by Hans Heinrich Landolt in 1886, is a classic demonstration of chemical kinetics that relies on the reaction between hydrogen peroxide and iodine species. wikipedia.org

In a typical hydrogen peroxide-based iodine clock reaction, two key reactions occur simultaneously. wikipedia.orgchemistrystudent.com First, a slow reaction between hydrogen peroxide and iodide ions in an acidic solution produces iodine. wikipedia.orgsavemyexams.com

Reaction 1 (Slow): H₂O₂ + 2I⁻ + 2H⁺ → I₂ + 2H₂O

Second, a much faster reaction immediately consumes the iodine as it is formed. This is typically achieved by adding a limited amount of a reducing agent, such as the thiosulfate ion (S₂O₃²⁻). wikipedia.orgchemistrystudent.com

Reaction 2 (Fast): I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

As long as the thiosulfate is present, any iodine produced by the first reaction is instantly converted back to iodide, keeping the iodine concentration near zero and the solution colorless. chemistrystudent.com Once the thiosulfate is completely consumed, this rapid consumption stops. The iodine produced by the slow reaction then begins to accumulate in the solution. wikipedia.orgchemistrystudent.com This accumulation is made visible by the addition of a starch indicator, which forms a deep blue-black complex with iodine (specifically, the triiodide ion, I₃⁻, which forms in the presence of excess iodide). wikipedia.orgchemistrytalk.org The sudden appearance of this color marks the "tick" of the clock.

Research has indicated that the mechanism is more nuanced, with transient intermediates like hypoiodous acid (HOI) playing a critical role. acs.org It has been proposed that the reducing agent (e.g., thiosulfate) may react with hypoiodous acid rather than directly with molecular iodine. acs.org

While clock reactions have a single, abrupt endpoint, oscillating reactions cycle through different states multiple times. The Briggs-Rauscher reaction is a well-known example, showcasing periodic shifts between colorless, amber, and deep blue. melscience.comcolostate.edu This reaction is a hybrid of two other oscillating reactions and demonstrates a complex network of feedback loops involving iodine and peroxide chemistry. colostate.edu

The core of the Briggs-Rauscher oscillator involves the reaction of hydrogen peroxide, an iodate (B108269) (IO₃⁻), malonic acid, and a manganese catalyst in an acidic solution. chemistrytalk.orgmelscience.com The system oscillates between two main states, which are governed by the concentration of iodide ions (I⁻). thoughtco.com

Radical Process (Low Iodide Concentration): When the iodide concentration is low, a radical-mediated process dominates. This pathway rapidly produces hypoiodous acid (HOI) and subsequently molecular iodine (I₂), leading to the amber color of I₂ and then the dark blue of the iodine-starch complex. chemistrytalk.orgthoughtco.com

Non-Radical Process (High Iodide Concentration): The production of iodine also generates iodide ions. When the iodide concentration surpasses a certain threshold, it triggers a switch to a non-radical pathway. thoughtco.com This process consumes iodine faster than it is produced, causing the blue and amber colors to fade and the solution to become colorless again. melscience.comcolostate.edu

The consumption of iodide in the non-radical process eventually lowers its concentration, causing the system to switch back to the radical process, and the cycle repeats. Hydrogen peroxide acts as both an oxidizing agent (oxidizing iodine to iodate) and a reducing agent (reducing iodate to iodine). chemistrytalk.orgcolostate.edu This dual role is fundamental to the feedback mechanism that sustains the oscillations. The malonic acid is responsible for consuming the generated iodine, which regenerates the iodide ions needed for the cycle. melscience.com The oscillations cease when the malonic acid is depleted. melscience.com

Briggs-Rauscher Reaction: Key Processes Description Observable State
Radical Process Dominant at low [I⁻]. Involves free radicals and leads to the rapid production of I₂ and HOI. thoughtco.comAmber (I₂) followed by Dark Blue (Iodine-Starch Complex). melscience.com
Non-Radical Process Dominant at high [I⁻]. Consumes I₂ faster than it is produced. thoughtco.comFading of color to colorless. melscience.com
Feedback Loop The concentration of I⁻ acts as the switch between the radical and non-radical pathways, creating the oscillating behavior. thoughtco.comPeriodic color changes. colostate.edu

Mechanistic Contributions of Iodine-Peroxide Species in Clock Reactions.

Mechanistic Implications in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are water treatment technologies designed to degrade persistent organic pollutants through the action of highly reactive species, most notably the hydroxyl radical (•OH). researchgate.netacs.org The combination of iodine species and peroxides has emerged as a potent system for generating these radicals and facilitating the degradation of contaminants.

The iodide-catalyzed decomposition of hydrogen peroxide is an effective method for generating hydroxyl radicals for environmental remediation. researchgate.net In this AOP, iodide ions (I⁻) act as a catalyst to break down hydrogen peroxide (H₂O₂), producing •OH radicals, which are powerful, non-selective oxidizing agents capable of mineralizing a wide range of organic pollutants. researchgate.netmdpi.com

Research has demonstrated that this process is highly dependent on pH, with significant hydroxyl radical generation occurring in acidic conditions (pH 2.5-3.0). researchgate.net The iodide is oxidized to molecular iodine (I₂), which itself can contribute to the oxidative degradation of certain compounds. researchgate.net

The reactive species generated in these systems are not limited to hydroxyl radicals. Depending on the conditions, other species can be involved, including:

Superoxide (B77818) radicals (O₂•⁻)

Singlet oxygen (¹O₂)

Iodine atoms (I•)

Electrons and holes (in photocatalytic systems) nih.gov

Studies have shown the effectiveness of iodine-peroxide systems in degrading pollutants such as phenolic compounds (phenol, bisphenol A) and antibiotics (tetracycline). nih.govacs.org For instance, the combination of peroxymonosulfate (B1194676) (a type of peroxide) and iodide was found to achieve nearly 100% degradation of various phenols within minutes, with evidence suggesting that iodine atoms (I•) were a key reactive species in the selective oxidation. acs.org

The synergy between iodine species and peroxides in AOPs extends beyond simple radical generation. A crucial aspect of this synergy is the ability of hydrogen peroxide to reduce oxidized iodine species, creating a catalytic cycle that enhances treatment efficiency and can minimize the formation of undesirable byproducts. researchgate.netnih.gov

In many oxidative water treatment processes (e.g., ozonation), iodide (I⁻) present in the water is rapidly oxidized to hypoiodous acid (HOI). epfl.ch While HOI can react with organic matter to form potentially toxic iodinated disinfection byproducts (I-DBPs), hydrogen peroxide plays a key role in mitigating this issue. researchgate.netnih.gov H₂O₂ rapidly reduces HOI back to iodide (I⁻), as shown in the reaction below:

Reaction: H₂O₂ + HOI → I⁻ + H⁺ + H₂O + O₂

This reaction is beneficial for several reasons:

Minimization of I-DBPs: By quickly reducing HOI, H₂O₂ prevents it from reacting with natural organic matter to form I-DBPs. researchgate.netepfl.ch

Increased Oxidant Consumption: This catalytic cycle can lead to a more efficient consumption of the primary oxidant. nih.gov

The kinetics of this reaction are highly pH-dependent. The reactivity between the different species of peroxide (H₂O₂ and its conjugate base HO₂⁻) and hypoiodous acid (HOI and its conjugate base OI⁻) varies significantly, as detailed in the table below. researchgate.netnih.govepfl.ch

Reacting Species Species-Specific Second Order Rate Constant (k)
H₂O₂ + HOI29 ± 5.2 M⁻¹s⁻¹
HO₂⁻ + HOI(3.1 ± 0.3) × 10⁸ M⁻¹s⁻¹
HO₂⁻ + OI⁻(6.4 ± 1.4) × 10⁷ M⁻¹s⁻¹
Data sourced from kinetic studies on the reaction between hydrogen peroxide and aqueous iodine. nih.govepfl.ch

This synergistic relationship is critical in H₂O₂-based AOPs like UV/H₂O₂ and O₃/H₂O₂ when treating iodide-containing waters, ensuring efficient contaminant removal while controlling byproduct formation. nih.govepfl.ch

Spectroscopic and Advanced Analytical Methodologies for Iodine Peroxide System Probing

In-Situ Spectroscopic Characterization of Transient Species

In-situ characterization is vital for observing reactive intermediates in their native environment without disrupting the ongoing chemical processes.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for detecting and quantifying species that absorb light in the UV-Vis range. In the iodine-peroxide system, several key species have distinct absorption spectra. For instance, molecular iodine (I₂) and the triiodide ion (I₃⁻) can be readily monitored. acs.org The oxidation of iodide by peroxides can be followed by observing the formation of triiodide. mdpi.com UV-Vis spectroscopy is sensitive enough to detect even low concentrations of these species, making it suitable for studying reaction kinetics. mdpi.come-century.us In some studies, UV-Vis spectroscopy is the primary method for tracking the progress of reactions, such as the oxidation of iodine by hydrogen peroxide, by monitoring the decay of the I₂ signal at around 460 nm. iaea.org

Table 1: Characteristic UV-Vis Absorption Maxima for Key Species in Iodine Systems

Species Absorption Maximum (λmax) Notes
I₂ ~460 nm Wavelength can be influenced by the solvent.
I₃⁻ ~288 nm and ~353 nm Strong absorption allows for sensitive detection. acs.org
IO Structured absorption in the visible range Amenable to in-situ spectroscopic detection. envchemgroup.com

This table provides representative values; exact maxima can vary with experimental conditions.

Mass spectrometry (MS) is indispensable for the definitive identification of molecular species based on their mass-to-charge ratio. In the context of the iodine-peroxide system, MS can identify a range of iodine oxide products (IₓOᵧ) and their clusters. researchgate.netresearchgate.net Techniques like electrospray ionization mass spectrometry (ESI-MS) have been used to confirm the formation of specific radical adducts. nsf.gov Gas chromatography coupled with mass spectrometry (GC-MS) is another valuable tool, particularly for identifying organoiodine byproducts that may form in these reactive systems. scielo.org.mx The combination of MS with other separation or ionization techniques allows for the detailed characterization of the complex product mixtures generated from iodine-peroxide reactions. envchemgroup.comcore.ac.uk

Vibrational spectroscopy, including Resonance Raman and FTIR, provides information about the molecular structure and bonding of the species present. While some iodine species like I₂ and I₃⁻ are difficult to detect with standard FTIR, Raman spectroscopy can be more sensitive, especially for I₃⁻ in the low wavenumber region. researchgate.netosti.gov FTIR, however, is widely used to characterize ozonated compounds and can be coupled with chemical analyses to quantify reaction products. tandfonline.comresearchgate.net Both techniques are valuable for tracking changes in iodine speciation under different conditions, such as varying acidity or upon irradiation. researchgate.netosti.gov The combination of these spectroscopic methods can provide a more complete picture of the transformations occurring within the iodine-peroxide system. osti.govmdpi.com

Table 2: Vibrational Frequencies for Selected Iodine Species

Species Vibrational Mode Frequency (cm⁻¹) Technique
I₂O₂⁻ Symmetric stretch ~560 Raman nrc.gov
I₂OH⁻ Symmetric stretch ~575 Raman nrc.gov

These frequencies are illustrative and can be affected by the chemical environment.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for detecting and characterizing species with unpaired electrons, i.e., radicals. The iodine-peroxide system is known to involve radical intermediates, such as the iodine radical (I•). nih.govscielo.org.mx EPR spectroscopy, often in conjunction with spin-trapping agents like PBN (phenyl N-t-butylnitrone), has been successfully used to identify and characterize these fleeting radical species. nih.govacs.orgjmcs.org.mx This technique has been pivotal in demonstrating the role of iodanyl radicals in certain oxidation reactions. nsf.govacs.org

Resonance Raman and Fourier Transform Infrared (FTIR) Spectroscopy.

Time-Resolved Spectroscopic Techniques for Kinetic Studies

To understand the reaction rates and mechanisms, it is essential to monitor the concentration of reactants, intermediates, and products as a function of time.

Stopped-flow and flash photolysis are two key techniques for studying the kinetics of fast reactions. The stopped-flow method allows for the rapid mixing of reactants, with subsequent monitoring of the reaction progress, often by UV-Vis spectroscopy. researchgate.netuou.ac.in This has been used to determine second-order rate constants for reactions between hydrogen peroxide and various iodine species. researchgate.netepfl.ch

Flash photolysis, on the other hand, initiates a reaction using a short, intense pulse of light and follows the decay of the transient species formed. uou.ac.insathyabama.ac.in This method is particularly useful for studying the kinetics of radical reactions, such as those involving iodine oxide radicals. iaea.orgcdnsciencepub.com These time-resolved techniques are crucial for building accurate kinetic models of the complex iodine-peroxide system. researchgate.netiaea.org

Chromatographic and Hybrid Techniques for Separation and Detection

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are invaluable for the separation and quantification of various species within the iodine-peroxide system. psu.edu These methods offer high selectivity and can be coupled with various detectors for sensitive analysis. mdpi.com

Reversed-phase HPLC (RP-HPLC) is a common technique used to separate iodine-containing species. psu.edu For instance, periodate (B1199274), iodate (B108269), and iodide can be effectively separated on a C-18 column using a mobile phase of acetonitrile (B52724) and aqueous phosphoric acid. researchgate.net The retention times of these ions are influenced by the mobile phase composition and temperature, allowing for method optimization. researchgate.net

A notable application of HPLC is in the determination of hydrogen peroxide. One method involves the reaction of H₂O₂ with iodide in the presence of ammonium (B1175870) molybdate (B1676688) and vanillic acid to form iodovanillic acid. nih.gov This stable product is then quantified by RP-HPLC with UV detection, offering a detection limit of approximately 0.1 μM. nih.gov The high separation power of HPLC ensures selectivity against potential interferences. nih.gov

Hybrid techniques that combine chromatography with other analytical methods provide enhanced analytical capabilities. Flow Injection Analysis (FIA) coupled with a reaction module and a UV-Vis detector is a rapid and safe method for peroxide analysis in various matrices. petro-online.competro-online.com In this system, a sample is injected into a flowing reagent stream of acidified iodide. petro-online.com The peroxides in the sample react with the iodide to form iodine, which is then detected spectrophotometrically. petro-online.com This automated method minimizes interferences and is suitable for analyzing peroxides in hydrocarbon streams, aqueous solutions, and glycols. petro-online.com

Electrospray ionization mass spectrometry (ESI-MS) has been employed as a monitoring technique to investigate the iodide-catalyzed decomposition of hydrogen peroxide. scielo.br This powerful hybrid technique allows for the detection and characterization of transient species formed during the reaction, providing crucial insights into the reaction mechanism. scielo.br For example, ESI(-)-MS has been used to identify the [I-IOOH]⁻ anion, a key intermediate in the decomposition of H₂O₂. scielo.br

Table 2: Chromatographic and Hybrid Techniques for Iodine-Peroxide System Analysis

TechniquePrincipleApplicationKey Findings/AdvantagesReference
Reversed-Phase HPLC (RP-HPLC) Separation of iodine species (periodate, iodate, iodide) on a C-18 column based on polarity.Monitoring oxidative cleavage reactions.Achieves good separation of iodine species without additives. researchgate.net
RP-HPLC with Derivatization H₂O₂ reacts with iodide and vanillic acid to form a stable, UV-active product (iodovanillic acid) for quantification.Quantification of H₂O₂ in aqueous solutions.High selectivity and sensitivity (LOD ~0.1 μM). nih.gov
Flow Injection Analysis (FIA)-HPLC-UV Automated injection of sample into a reagent stream, reaction to form iodine, and UV detection.Fast and safe analysis of peroxides in industrial streams.Rapid analysis, minimizes air interference. petro-online.competro-online.com
Electrospray Ionization Mass Spectrometry (ESI-MS) Monitors the reaction mixture to identify and characterize transient ionic species.Elucidation of the mechanism of iodide-catalyzed H₂O₂ decomposition.Provides direct evidence for the formation of key reaction intermediates like [I-IOOH]⁻. scielo.br

Environmental and Atmospheric Significance of Iodine Peroxide Chemistry

Role in Marine Boundary Layer Chemistry and Atmospheric Oxidation Capacity.copernicus.orgresearchgate.net

In the marine boundary layer (MBL), the region of the atmosphere directly in contact with the ocean surface, iodine chemistry is a significant driver of chemical transformations. copernicus.org The emission of iodine-containing compounds from the ocean, primarily from biological sources like macroalgae and phytoplankton, initiates a series of reactions that influence the MBL's composition and its capacity to oxidize pollutants. copernicus.orgenvchemgroup.com The interaction between iodine species and peroxides, particularly hydrogen peroxide (H₂O₂), is a key aspect of this chemistry, affecting the concentrations of important atmospheric oxidants. researchgate.netethz.ch

Recent studies have highlighted that iodine-driven ozone loss is a significant process, comparable to or even exceeding that of bromine and chlorine in certain regions. copernicus.org In the Antarctic, for example, iodine chemistry has been shown to contribute to ozone depletion, particularly in the lower stratosphere. pnas.org The efficiency of these ozone-depleting cycles is tied to the rapid gas-phase photochemical reactivation of iodine, which is faster than that of bromine and chlorine. pnas.org

Table 1: Key Reactions in Iodine-Catalyzed Ozone Depletion

ReactionDescriptionSignificance
I + O₃ → IO + O₂Initiation of the ozone depletion cycle by atomic iodine.Rate-determining step in many iodine-catalyzed ozone loss cycles.
IO + IO → OIO + ISelf-reaction of iodine monoxide, regenerating atomic iodine.A key step in the formation of higher iodine oxides. leeds.ac.uk
IO + HO₂ → HOI + O₂Reaction with hydroperoxyl radical, forming hypoiodous acid.Affects the partitioning of reactive iodine and the HOx budget. pnas.orgpnas.orgrsc.org
HOI + hν → I + OHPhotolysis of hypoiodous acid, regenerating atomic iodine.Contributes to the recycling of reactive iodine.

This table provides a simplified overview of key reactions. The actual atmospheric chemistry is more complex and involves numerous other reactions.

The oxidation of iodine atoms in the atmosphere leads to the formation of a suite of iodine oxides (IₓOᵧ). wikipedia.org The process begins with the reaction of iodine atoms with ozone to form iodine monoxide (IO). leeds.ac.uk Subsequent reactions, including the self-reaction of IO, lead to the formation of iodine dioxide (OIO) and higher-order oxides such as diiodine trioxide (I₂O₃), diiodine tetroxide (I₂O₄), and diiodine pentoxide (I₂O₅). leeds.ac.uknih.govsci-hub.ru

These higher iodine oxides are crucial as they can act as reservoirs for reactive iodine and are precursors to new particle formation. leeds.ac.uk The stability and reaction pathways of these oxides are complex and are subjects of ongoing research. For instance, I₂O₄ is considered a plausible candidate for initiating nucleation, while the role of I₂O₅ in the initial steps of particle formation may be less significant under certain conditions. sci-hub.ruacta.co.in

Table 2: Formation Pathways of Higher Iodine Oxides

Precursor(s)ProductReaction
IO + IOOIO + ISelf-reaction of IO. leeds.ac.uk
IO + OIOI₂O₃Recombination reaction. acta.co.in
OIO + OIOI₂O₄Recombination reaction. leeds.ac.uk
I₂O₄ + O₃I₂O₅ + O₂Oxidation of I₂O₄. sci-hub.ru

This table illustrates some of the proposed pathways for the formation of higher iodine oxides. The relative importance of these pathways can vary depending on atmospheric conditions.

Iodine-Peroxide Interactions in Ozone Depletion Cycles.

Iodine-Peroxide Chemistry in Aerosol and Particle Formation.researchgate.netpnas.orgfrontiersin.orgacs.orgcopernicus.org

Iodine chemistry is a significant driver of new particle formation (NPF), particularly in coastal and polar regions. nih.govacs.org The formation of condensable iodine-containing vapors, primarily iodine oxides and iodic acid (HIO₃), leads to the creation of new aerosol particles, which can grow to sizes large enough to act as cloud condensation nuclei (CCN). envchemgroup.compnas.org

The process of new particle formation from iodine species involves both nucleation (the initial formation of stable clusters) and subsequent growth. nih.govwhiterose.ac.uk Laboratory studies have shown that the photooxidation of iodine produces iodine oxides (IₓOᵧ), which are known particle precursors. acs.org However, field observations have also pointed to a dominant role for iodic acid (HIO₃) in iodine-driven particle formation. nih.govacs.org

Recent research suggests that both IₓOᵧ and HIO₃ are involved in atmospheric NPF. nih.govacs.org Iodine pentoxide (I₂O₅), formed from the photolysis of higher-order iodine oxides, can be hydrolyzed to produce HIO₃. nih.govacs.org Under typical atmospheric humidity, both IₓOᵧ and HIO₃ contribute to the formation and growth of iodine-containing clusters and particles. acs.org In drier conditions, particle formation is driven more exclusively by IₓOᵧ. acs.org The dimerization of I₂O₄ is considered a key step in the nucleation of iodine oxide particles. sci-hub.ru Furthermore, the presence of organic vapors can accelerate particle growth through heterogeneous reactions on the surface of iodine oxide nanoparticles. pnas.org

The chemistry of iodine and peroxides is not limited to the gas phase; it also occurs in condensed phases such as ice crystals and aqueous aerosols. researchgate.netcopernicus.orgkopri.re.kr In polar regions, the snowpack can be a significant source of reactive iodine. pnas.org Photochemical processes within the snow and at the air-ice interface can lead to the production and release of molecular iodine (I₂). pnas.org

In icy water conditions, a highly efficient mechanism has been identified that synergistically produces both iodine and hydrogen peroxide. kopri.re.kr This process involves the formation of a key intermediate, IO₂H, from the reaction of an iodide ion with dissolved oxygen in acidic icy water. kopri.re.kr This intermediate then leads to the production of both iodine atoms and hydroperoxyl radicals, which in turn form I₂ and H₂O₂, respectively. kopri.re.kr This condensed-phase chemistry highlights the interconnectedness of iodine and peroxide cycles in cold environments and their potential impact on the composition of the overlying atmosphere. researchgate.netkopri.re.kr Heterogeneous reactions on the surface of marine aerosols are also crucial, with the uptake of species like HOI leading to the rapid formation of interhalogen species (e.g., ICl, IBr), which are then photolyzed to recycle atomic iodine. pnas.orgcsic.es

Nucleation and Growth Mechanisms Driven by Iodine Species.

Photochemical Processes Involving Iodine and Peroxides in the Atmosphere.researchgate.netacs.org

Photochemistry, or chemical reactions driven by sunlight, is at the heart of atmospheric iodine and peroxide chemistry. researchgate.netacs.org The photolysis of various iodine-containing molecules is a primary source of the reactive iodine atoms that initiate many of the processes described above. nih.gov

For example, the photolysis of molecular iodine (I₂), released from the ocean surface, is a rapid source of iodine atoms. pnas.org Similarly, the photolysis of hypoiodous acid (HOI) and iodine nitrate (B79036) (IONO₂) recycles iodine atoms, sustaining catalytic ozone depletion cycles. pnas.orgrsc.org The photolysis of higher iodine oxides is also an important process, influencing their atmospheric lifetime and contributing to the formation of other reactive species. acs.org

The interaction with peroxides introduces additional photochemical pathways. The reaction between iodine monoxide (IO) and hydroperoxyl radicals (HO₂) to form HOI is a key example. pnas.orgpnas.org The subsequent photolysis of HOI regenerates iodine and hydroxyl radicals, linking the iodine and HOₓ cycles. pnas.org Furthermore, the photolysis of hydrogen peroxide itself is a source of hydroxyl radicals (OH), a primary atmospheric oxidant that can react with various iodine compounds. nih.gov The presence of iodine has also been shown to inhibit certain atmospheric photochemical reactions, such as those involving olefins and nitrogen dioxide, by reacting with atomic oxygen. nih.gov

Photolysis of Iodine-Containing Precursors

The journey of iodine in the atmosphere begins with the emission of various precursor compounds from oceanic and coastal sources. These precursors are primarily released by marine organisms such as macroalgae (seaweeds) and phytoplankton. envchemgroup.com Once in the atmosphere, these iodine-containing molecules are susceptible to photolysis, a process where they are broken down by solar radiation, releasing highly reactive iodine atoms. envchemgroup.comwhiterose.ac.uk

The primary iodine precursors include molecular iodine (I₂) and a range of iodocarbons. envchemgroup.com The efficiency and speed of photolysis depend on the specific compound. envchemgroup.comwhiterose.ac.uk Inorganic compounds like molecular iodine and hypoiodous acid (HOI) are particularly photolabile, breaking apart within seconds to minutes of entering the atmosphere. whiterose.ac.uk Organic iodocarbons have slightly longer atmospheric lifetimes but are still a significant source of atomic iodine. envchemgroup.comwhiterose.ac.uk This rapid release of iodine atoms is the crucial first step that initiates the complex iodine-peroxide chemical cycles. envchemgroup.com

Table 1: Atmospheric Lifetimes of Key Iodine-Containing Precursors via Photolysis

Precursor Compound Chemical Formula Typical Atmospheric Lifetime Primary Source
Molecular Iodine I₂ Seconds whiterose.ac.uk Marine macroalgae, seawater envchemgroup.com
Hypoiodous Acid HOI Seconds whiterose.ac.uk Secondary product from O₃ + I⁻ reaction envchemgroup.com
Diiodomethane CH₂I₂ Minutes envchemgroup.com Marine phytoplankton and macroalgae envchemgroup.com
Chloroiodomethane CH₂ICl Hours Marine phytoplankton copernicus.org
Bromoiodomethane CH₂IBr Hours Marine phytoplankton envchemgroup.com

This table provides an interactive overview of the primary iodine precursors and their photolysis rates, which determine how quickly they release reactive iodine into the atmosphere.

The release of iodine atoms (I) from these precursors initiates a cascade of reactions. A key atmospheric fate for these atoms is the reaction with ozone (O₃) to form iodine monoxide (IO), a radical species that plays a central role in the subsequent chemistry. whiterose.ac.ukleeds.ac.uk

Light-Induced Reactions of Iodine-Peroxide Species

Following the initial photolysis of precursors, the resulting iodine species undergo further light-induced reactions that are fundamental to their atmospheric impact. The term "iodine-peroxide" chemistry encompasses a broad set of reactions, including those involving hydrogen peroxide (H₂O₂) and the formation of various iodine oxides (IₓOᵧ), which are themselves photochemically active. envchemgroup.comwikipedia.org

Haloperoxidase enzymes in marine organisms can catalyze the reaction between hydrogen peroxide and iodide ions to form hypoiodous acid (HOI), which is then released and photolyzed. envchemgroup.com More complex interactions have been identified in icy environments, where a key intermediate, IO₂H, can form from iodide and dissolved oxygen, leading to the synergistic production of both iodine and hydrogen peroxide. researchgate.netrsc.orgrsc.org

Once formed in the atmosphere, iodine monoxide (IO) radicals are highly reactive. They can undergo self-reaction to produce iodine dioxide (OIO) and another iodine atom. leeds.ac.uk These and subsequent reactions lead to the formation of higher-order iodine oxides like I₂O₃, I₂O₄, and I₂O₅. envchemgroup.comleeds.ac.uk

Table 2: Key Light-Induced Reactions in the Iodine-Peroxide Cycle

Reaction Significance Reference
I₂ + hν → 2I Primary source of atomic iodine. envchemgroup.com
RI + hν → R + I Source of atomic iodine from organic precursors. envchemgroup.com
I + O₃ → IO + O₂ Forms iodine monoxide, depletes ozone. whiterose.ac.uk
IO + hν → I + O Photolysis of IO, part of an ozone-neutral cycle. leeds.ac.uk
IO + IO → OIO + I Forms higher iodine oxides. leeds.ac.uk
OIO + IO → I₂O₃ Step in the formation of higher oxides. leeds.ac.uk
I₂O₅ + H₂O → 2HIO₃ Hydrolysis of iodine pentoxide to form iodic acid. acs.orgnih.gov

This interactive table details the critical light-induced reactions involving iodine species, highlighting their role in ozone chemistry and particle formation.

These higher iodine oxides are not stable end products; they are crucial intermediates in the formation of new atmospheric particles, a process known as nucleation. leeds.ac.ukacs.org Laboratory and field studies have shown that iodine oxides, particularly species like I₂O₄, can aggregate to form clusters that grow into new particles, often referred to as Iodine Oxide Particles (IOPs). envchemgroup.comrsc.org In some marine environments, this iodine-driven particle formation can be a more significant source of new aerosols than the well-known sulfuric acid pathway. acs.org

Recent research has also focused on the photochemistry of the iodine oxide particles themselves. Studies show that clusters of iodine oxides can absorb ultraviolet radiation, causing them to break apart. acs.org This photolysis of newly formed particles can compete with their growth, potentially limiting the ultimate size they can attain under high-UV conditions. acs.org The photolysis of I₂O₅ can also lead to its hydrolysis, forming iodic acid (HIO₃), another key component identified in atmospheric iodine-containing particles. acs.orgnih.gov This complex interplay between gas-phase chemistry, photolysis, and particle formation underscores the profound influence of iodine-peroxide chemistry on atmospheric aerosol populations and, by extension, on cloud formation and climate. envchemgroup.com

Future Directions and Emerging Research Avenues in Iodine Peroxide Chemistry

Development of Novel Synthetic Strategies for Elusive Iodine-Peroxide Species

A significant frontier in iodine-peroxide chemistry lies in the development of new methods to synthesize previously elusive or transient iodine-peroxide species. The inherent instability of many of these compounds presents a considerable synthetic challenge. Researchers are actively exploring innovative strategies to isolate and characterize these reactive intermediates.

One promising approach involves the use of hypervalent iodine compounds as precursors. uw.edu.pl These reagents, which feature an iodine atom in a higher oxidation state, can act as effective group transfer agents. uw.edu.pl The development of cyclic hypervalent iodine compounds has shown particular promise, as the ring structure can impart greater thermal stability compared to their acyclic counterparts. uw.edu.pl This enhanced stability has enabled the preparation of hypervalent iodine derivatives with peroxide substituents that were previously too unstable to isolate. uw.edu.pl

Future research will likely focus on:

In situ generation techniques: Developing methods to generate reactive iodine-peroxide species directly within a reaction mixture, avoiding the need for their isolation. The in situ formation of peracetic acid from hydrogen peroxide and acetic anhydride (B1165640) for the synthesis of (diacetoxyiodo)benzene (B116549) is an early example of this concept. nsf.gov

Stabilizing ligands: Designing and utilizing novel ligands that can coordinate to the iodine center and stabilize the peroxide moiety.

Flow chemistry: Employing microreactor and flow chemistry technologies to safely handle and study highly reactive iodine-peroxide intermediates by minimizing reaction volumes and precisely controlling reaction times and temperatures.

Exploration of New Catalytic Applications Beyond Hydrogen Peroxide Decomposition

While the decomposition of hydrogen peroxide is a well-known application of iodine catalysis, emerging research is focused on expanding the catalytic repertoire of iodine-peroxide systems. proakademia.eu These systems are proving to be versatile and environmentally benign alternatives to transition metal catalysts for a variety of organic transformations. researchgate.net

Current research highlights the potential of iodine catalysis in the presence of an oxidant like hydrogen peroxide for:

Oxidative C-H functionalization: Recent studies have demonstrated the use of iodine as a catalyst with hydrogen peroxide as a green oxidant for the synthesis of complex organic molecules. researchgate.net For instance, a highly atom-economical method for the oxidative thiolative annulation of 2-alkynyl biaryls with disulfides has been developed in water. researchgate.net

Formation of C-O, C-N, and C-C bonds: Iodine-catalyzed reactions are being developed to facilitate the formation of various chemical bonds, offering sustainable pathways for the synthesis of valuable organic compounds. researchgate.net

Synthesis of gem-dihydroperoxides: Iodine has been shown to be an efficient catalyst for the direct conversion of ketones to their corresponding gem-dihydroperoxides using aqueous hydrogen peroxide under neutral conditions. acs.org

Future work in this area will likely involve a systematic exploration of different classes of organic reactions that can be catalyzed by iodine-peroxide systems. The development of asymmetric catalytic systems, employing chiral iodine catalysts, is also a highly anticipated area of research.

Interactive Data Table: Catalytic Applications of Iodine-Peroxide Systems

ApplicationSubstrate(s)Catalyst SystemKey Advantages
Oxidative Thiolative Annulation2-Alkynyl biaryls, DisulfidesIodine / H₂O₂ in waterMetal-free, cost-effective, highly atom-economical (>90%) researchgate.net
Dihydroperoxidation of KetonesCyclic and acyclic ketonesIodine / aqueous H₂O₂Neutral conditions, readily available and low-cost oxidant and catalyst acs.org
Oxidative Dimerization of ThiolsPrimary and secondary thiolsIodine / O₂ (as terminal oxidant)Sustainable, efficient conversion with high yields mdpi.commdpi.com
Synthesis of Diaryliodonium TriflatesIodoarenes, ArenesUrea-Hydrogen Peroxide (UHP) / Triflic anhydrideSingle-step synthesis of both symmetric and unsymmetric iodonium (B1229267) salts nsf.gov

Integration of Advanced Theoretical Predictions with Cutting-Edge Experimental Techniques

A deeper understanding of the mechanisms underlying iodine-peroxide chemistry is crucial for the rational design of new synthetic methods and catalysts. The integration of advanced theoretical predictions with cutting-edge experimental techniques is a powerful strategy to achieve this goal.

Theoretical approaches , such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are being used to:

Elucidate reaction mechanisms: Theoretical calculations can map out the potential energy surfaces of reactions, identifying key intermediates and transition states. For example, theoretical methods have been used to propose a novel condensed-phase mechanism for the simultaneous generation of hydrogen peroxide and iodine species in acidic icy water, involving a key IO₂H intermediate. kopri.re.kr

Predict the properties of unknown species: Computational chemistry can be used to predict the structures, stabilities, and spectroscopic signatures of novel iodine-peroxide compounds before they are synthesized in the lab.

Experimental techniques that are being brought to bear on these systems include:

Advanced spectroscopic methods: Techniques such as femtosecond transient absorption spectroscopy can be used to directly observe the formation and decay of short-lived reaction intermediates.

Mass spectrometry: Electrospray ionization mass spectrometry (ESI-MS) has been used to detect highly reactive iodine(III) intermediates in catalytic cycles. researchgate.net

Kinetics studies: Classic experiments like the iodine clock reaction, which involves the reaction between hydrogen peroxide and iodide ions, continue to provide valuable kinetic data for understanding the factors that influence reaction rates. savemyexams.comresearchgate.netyoutube.comwikipedia.org

The synergy between theory and experiment will be essential for unraveling the complex reaction networks that are often at play in iodine-peroxide chemistry, such as the Bray-Liebhafsky oscillating reaction. rsc.org

Interdisciplinary Research at the Interface of Chemical Dynamics, Atmospheric Science, and Materials Science

The impact of iodine-peroxide chemistry extends beyond the traditional boundaries of synthetic and catalytic chemistry. Interdisciplinary research is revealing the importance of these reactions in diverse fields such as atmospheric science and materials science.

Atmospheric Science: Iodine compounds are known to be emitted from marine environments and play a role in atmospheric chemistry. scienceinschool.orgresearcherinfo.net Research has shown that iodide can react with atmospheric oxidants, leading to the formation of molecular iodine which can contribute to aerosol formation. researcherinfo.netresearchgate.net The interaction of iodine species with hydrogen peroxide in atmospheric aerosols and cloud droplets is an area of active investigation. Theoretical studies suggest a mechanism for the direct formation of H₂O₂ in ice, which could have significant implications for understanding the oxidative capacity of polar regions. kopri.re.kr

Materials Science: Iodine and its compounds are finding applications in the development of innovative materials. researchgate.net For example, they are used in the electrolytes of dye-sensitized solar cells. researcherinfo.netresearchgate.net The controlled generation of reactive oxygen species from iodine-peroxide systems could also be harnessed for applications in materials synthesis, such as the formation of novel polymers or the surface modification of materials. The use of iodine-rich ionic liquids as promoters for hypergolic ignition with hydrogen peroxide in green propellant systems is another emerging application. mdpi.com

Future interdisciplinary research will likely focus on:

Developing more accurate models of atmospheric iodine chemistry that incorporate the role of peroxides.

Exploring the use of iodine-peroxide systems for the controlled synthesis of advanced materials with tailored properties.

Investigating the role of iodine-peroxide chemistry in biological systems, such as in the function of the thyroid gland where thyroperoxidase and hydrogen peroxide are involved in the iodination of tyrosyl residues. researcherinfo.netresearchgate.netnih.gov

Q & A

Q. Key considerations :

  • Test strips (Method A) are less reliable for iodine peroxide systems compared to Method B due to interference from iodine species.
  • Record test data to inform subsequent users, especially if peroxide concentrations exceed 10 ppm .

Advanced: How can researchers design experiments to analyze autocatalytic oxidation mechanisms in iodine-peroxide reactions?

The autocatalytic oxidation of iodine by hydrogen peroxide involves radical-mediated pathways (e.g., •OH and HO₂• radicals) and singlet oxygen (¹O₂) production. To study this:

Use spectrophotometric monitoring at 460 nm (I₂ absorption) and potentiometric tracking of iodide/iodine redox potentials .

Vary experimental parameters such as HClO₄ concentration and interfacial surface area to observe induction period (IP) changes. Lower surface areas prolong IP due to reduced radical diffusion .

Validate results against the Noyes-Treindl mechanism , which accounts for radical chain propagation and termination steps .

Data contradiction example : Induction period discrepancies may arise from unaccounted interfacial dynamics or impurities. Replicate experiments under inert atmospheres to minimize external radical interference .

Basic: What safety protocols should be followed when handling this compound compounds?

  • Testing frequency : Test for peroxides before each use, especially if chemicals are stored >6 months .
  • Storage : Use airtight containers under inert gas (e.g., nitrogen) to suppress peroxide formation .
  • Disposal : Stabilize peroxides via reduction (e.g., FeSO₄ treatment) before disposal. Follow institutional EH&S guidelines for peroxide-forming chemicals .

Critical step : Never distill or evaporate this compound solutions without prior peroxide testing, as concentration increases explosion risks .

Advanced: How can response surface methodology (RSM) optimize iodine-peroxide reaction conditions?

RSM is effective for modeling multivariable systems (e.g., iodine number, peroxide value). Example workflow:

Design : Use a Box-Behnken or Central Composite Design (CCD) with variables like reactant concentration, temperature, and pH. For instance, a 3-variable BBD requires 13–15 experimental runs .

Data collection : Measure responses (e.g., iodine number via titration, peroxide value via iodometric methods) .

Analysis : Fit data to a quadratic model (e.g., Y=β0+βiXi+βiiXi2+βijXiXjY = \beta_0 + \sum \beta_i X_i + \sum \beta_{ii} X_i^2 + \sum \beta_{ij} X_i X_j) using software like Design-Expert. Validate via ANOVA and lack-of-fit tests .

Q. Example table (simplified) :

Run[H₂O₂] (M)[I⁻] (M)pHIodine Number (g/100g)
10.10.0535.57
20.30.0558.92

Advanced: How do conflicting results in iodine-peroxide kinetics studies arise, and how can they be resolved?

Contradictions often stem from:

  • Rate law assumptions : The rate rate=k[I]x[H2O2]y\text{rate} = k[\text{I}^-]^x[\text{H}_2\text{O}_2]^y may vary if side reactions (e.g., iodine-starch complexation) are unaccounted for .
  • Radical interference : Uncontrolled •OH radicals in acidic conditions can skew kinetic profiles .

Q. Resolution strategies :

  • Use radical scavengers (e.g., mannitol for •OH) to isolate primary reaction pathways .
  • Compare iodometric titration data with real-time spectrophotometric curves to validate rate constants .

Basic: What analytical techniques confirm the identity and purity of synthesized this compound compounds?

  • Spectroscopy : FTIR for O-O peroxo bonds (~800–900 cm⁻¹) and Raman for I-O stretches .
  • Titration : Iodine value (IV) and peroxide value (PV) via AOAC methods .
  • Chromatography : HPLC with UV detection to separate iodine species (e.g., I₂, IO₃⁻) .

Purity criteria : For novel compounds, provide elemental analysis (C, H, I, O), melting points, and crystallographic data .

Advanced: How can researchers address reproducibility challenges in oscillatory iodine-peroxide reactions (e.g., Bray-Liebhafsky reaction)?

Reproducibility issues arise from:

  • Trace contaminants : Metal ions (e.g., Fe³⁺) catalyze non-linear kinetics. Use ultrapure reagents and chelating resins .
  • Oxygen sensitivity : Conduct experiments in sealed, degassed systems to stabilize radical concentrations .

Q. Experimental redesign :

  • Implement potentiostatic control to maintain consistent redox potentials .
  • Use microfluidic reactors to standardize interfacial dynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.